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Abstract
Elevated levels of 3-methyladipic acid in biological fluids are a key indicator of underlying

metabolic dysfunction. This dicarboxylic acid is primarily associated with inborn errors of

metabolism affecting the leucine degradation pathway, most notably 3-methylglutaconic

aciduria type I, and is also observed in disorders of phytanic acid metabolism, such as Refsum

disease. A thorough understanding of the genetic and biochemical basis of elevated 3-
methyladipic acid is crucial for accurate diagnosis, the development of targeted therapies,

and the advancement of research in these rare metabolic disorders. This technical guide

provides a comprehensive overview of the genetic etiologies, the affected metabolic pathways,

and the diagnostic methodologies pertinent to the investigation of elevated 3-methyladipic
acid.

Introduction
3-Methyladipic acid is a six-carbon dicarboxylic acid that is not typically present in significant

amounts in healthy individuals. Its accumulation in urine and other bodily fluids is a hallmark of

specific metabolic derangements. The primary clinical significance of elevated 3-methyladipic
acid lies in its association with 3-methylglutaconic aciduria (3-MGA), a group of inherited

metabolic disorders. This guide will focus on the core genetic and biochemical aspects of

elevated 3-methyladipic acid, with a particular emphasis on 3-MGA type I, the condition most

directly linked to its overproduction.
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Genetic Basis of Elevated 3-Methyladipic Acid
The primary genetic cause of significantly elevated 3-methyladipic acid is a deficiency in the

enzyme 3-methylglutaconyl-CoA hydratase, which is encoded by the AUH gene.

3-Methylglutaconic Aciduria Type I and the AUH Gene
3-Methylglutaconic aciduria type I (3-MGA type I) is an autosomal recessive disorder resulting

from mutations in the AUH gene, located on chromosome 9.[1][2] This gene encodes the

mitochondrial enzyme 3-methylglutaconyl-CoA hydratase, which plays a critical role in the

catabolism of the branched-chain amino acid leucine.[1][2] A deficiency in this enzyme leads to

the accumulation of upstream metabolites, including 3-methylglutaconyl-CoA, which is

subsequently converted to 3-methylglutaconic acid, 3-methylglutaric acid, and 3-

hydroxyisovaleric acid.[1][3] While 3-methyladipic acid is not a direct product of the blocked

leucine pathway, its elevation is a consistent finding in the urinary organic acid profile of

affected individuals.

At least 11 mutations in the AUH gene have been identified as causing 3-methylglutaconyl-CoA

hydratase deficiency.[1][2] These mutations, which include missense, nonsense, splicing, and

frameshift alterations, typically lead to a significant reduction or complete absence of enzyme

activity.[1][4]

Refsum Disease
Elevated 3-methyladipic acid can also be detected in individuals with Refsum disease, an

autosomal recessive disorder of phytanic acid metabolism. In this condition, a defect in the

alpha-oxidation of phytanic acid leads to its accumulation. The body then utilizes an alternative

omega-oxidation pathway to metabolize the excess phytanic acid, which results in the

formation and excretion of various dicarboxylic acids, including 3-methyladipic acid.[4]

Biochemical Pathways
The elevation of 3-methyladipic acid is a consequence of disruptions in specific metabolic

pathways. The two primary pathways of relevance are the leucine degradation pathway and the

omega-oxidation of phytanic acid.

Leucine Catabolism
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Leucine, an essential branched-chain amino acid, is catabolized in the mitochondria through a

series of enzymatic reactions. 3-Methylglutaconyl-CoA hydratase catalyzes the fifth step in this

pathway, the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-

CoA).[1][2] In 3-MGA type I, a deficiency in this enzyme disrupts the pathway, leading to the

accumulation of 3-methylglutaconyl-CoA.
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Caption: Leucine Catabolism Pathway and the Defect in 3-MGA Type I.

Phytanic Acid Omega-Oxidation
In Refsum disease, the primary alpha-oxidation pathway for phytanic acid is blocked. This

leads to the activation of the omega-oxidation pathway, a minor pathway in healthy individuals.

This pathway involves the hydroxylation of the terminal methyl group of phytanic acid, followed

by oxidation to a dicarboxylic acid, which can then undergo beta-oxidation from the omega-

end, leading to the formation of smaller dicarboxylic acids, including 3-methyladipic acid.[4]
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Caption: Phytanic Acid Omega-Oxidation Pathway.
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Quantitative Data
The following tables summarize the quantitative data for urinary 3-methyladipic acid in healthy

individuals and in patients with relevant metabolic disorders.

Table 1: Urinary 3-Methyladipic Acid Levels in Healthy Individuals and Patients with 3-MGA

Type I

Population
Urinary 3-Methyladipic
Acid (mmol/mol creatinine)

Reference(s)

Healthy Pediatric Population
Not typically detected or

present in trace amounts

Patients with 3-MGA Type I Significantly elevated [2][5]

Table 2: Urinary 3-Methyladipic Acid Excretion in Patients with Adult Refsum Disease

Condition
Urinary 3-Methyladipic
Acid Excretion (µmol/day)

Reference(s)

Adult Refsum Disease 20.4 (range: 8.3-57.4) [4]

Table 3: Reported Mutations in the AUH Gene and their Functional Consequences
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Mutation Type
Effect on Enzyme
Activity

Reference(s)

c.80delG Frameshift
Predicted to abolish

protein function
[1][4]

R197X Nonsense
Predicted to abolish

protein function
[1][3][4]

IVS8-1G>A Splicing
Predicted to abolish

protein function
[1][3][4]

A240V Missense

Predicted to

significantly reduce

enzyme activity

[4]

c.613_614insA Frameshift
Predicted to abolish

protein function
[4]

Experimental Protocols
Urinary Organic Acid Analysis by Gas Chromatography-
Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the quantitative analysis of 3-methyladipic acid in

urine.
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Sample Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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